1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone
Description
Properties
IUPAC Name |
1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-5-14-15(12-6-8-13(23-4)9-7-12)17-19-18-16(11(3)22)10(2)21(17)20-14/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOCRIHFZLGWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)OC)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential against various diseases.
Chemical Structure
The compound features a unique structural framework characterized by a pyrazolo[5,1-c][1,2,4]triazin core with specific substituents that enhance its biological properties. The molecular formula can be represented as .
1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone exhibits several mechanisms of action:
- Cytotoxic Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines. It primarily affects the cell cycle by arresting it at specific phases, leading to increased cell death in malignant cells.
- Target Interaction : The compound interacts with various molecular targets including enzymes and receptors involved in cellular signaling pathways. This interaction modulates their activity and can lead to therapeutic effects.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| C6 (glioma) | 5.13 | Induces apoptosis and cell cycle arrest |
| SH-SY5Y (neuroblastoma) | 5.00 | Selective cytotoxicity |
| MCF-7 (breast cancer) | 8.34 | Inhibits proliferation |
| HCT116 (colon cancer) | 6.50 | Induces apoptosis |
These findings indicate that the compound is particularly effective against glioma and neuroblastoma cell lines while exhibiting selective toxicity.
Case Studies
A notable case study involves the evaluation of 1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone in combination with standard chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy in reducing tumor size compared to monotherapy.
Therapeutic Potential
The compound's ability to induce apoptosis and selectively target cancer cells suggests significant therapeutic potential for treating various malignancies. Ongoing research aims to elucidate its full pharmacological profile and explore its use in clinical settings.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrazolo-triazine precursors and functionalization via nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized using reflux conditions in ethanol or dimethylformamide (DMF) with catalysts like carbonyldiimidazole (CDI) . Optimization includes adjusting temperature (e.g., 100°C for cyclization), solvent polarity, and purification via column chromatography to achieve yields >70% .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and purity. High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z 312.32) . X-ray crystallography may resolve structural ambiguities if single crystals are obtainable .
Q. What are the primary biological screening assays for initial evaluation of this compound?
- Methodology : Conduct in vitro assays such as enzyme inhibition (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-luciferase) at concentrations ranging from 1 nM–10 μM. Use positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?
- Methodology : Synthesize derivatives with substituent variations (e.g., replacing 4-methoxyphenyl with halogenated or electron-withdrawing groups). Compare activities using IC₅₀ values from dose-response assays. Computational docking (e.g., AutoDock Vina) predicts binding interactions with targets like kinases or GPCRs. Refer to structural analogs (e.g., ethyl 8-(4-chlorophenyl)-4-methylpyrazolo-triazine) for SAR trends .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodology : Standardize assay protocols (e.g., cell line origin, incubation time) to minimize variability. Validate compound purity via HPLC before testing. Use orthogonal assays (e.g., fluorescence polarization alongside enzyme inhibition) to confirm activity. Reconcile discrepancies by analyzing structural degradation under assay conditions (e.g., pH sensitivity) .
Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?
- Methodology : Administer the compound intravenously (1–10 mg/kg) or orally (5–50 mg/kg) in rodent models. Collect plasma samples for LC-MS/MS analysis to determine half-life, Cₘₐₓ, and bioavailability. Assess toxicity via histopathology and serum biomarkers (ALT/AST for liver function). Compare results with structurally similar compounds (e.g., pyrazolo-triazines with known PK profiles) .
Q. What strategies can elucidate the compound’s mechanism of action when target proteins are unknown?
- Methodology : Employ chemoproteomics (e.g., affinity chromatography coupled with MS) to identify binding partners. CRISPR-Cas9 knockout screens can pinpoint essential genes for activity. Thermal shift assays (TSA) detect target engagement by measuring protein thermal stability shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
